molecular formula C5H5KN2O3 B2677286 2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt CAS No. 158014-03-0

2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt

Cat. No.: B2677286
CAS No.: 158014-03-0
M. Wt: 180.20 g/mol
InChI Key: ZFBMUWGNRJITLS-ZULQGGHCSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt can be synthesized through the reaction of ethyl cyanoacetate with hydroxylamine in the presence of a base such as potassium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the potassium salt enhancing the solubility and stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbodiimides, which facilitate peptide coupling reactions. The reactions are typically carried out under mild conditions to prevent decomposition and ensure high yields .

Major Products Formed

The major products formed from reactions involving this compound are often peptides and other amide-containing compounds. These products are valuable in various fields, including pharmaceuticals and materials science .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

158014-03-0

Molecular Formula

C5H5KN2O3

Molecular Weight

180.20 g/mol

IUPAC Name

potassium;ethyl (2Z)-2-cyano-2-oxidoiminoacetate

InChI

InChI=1S/C5H6N2O3.K/c1-2-10-5(8)4(3-6)7-9;/h9H,2H2,1H3;/q;+1/p-1/b7-4-;

InChI Key

ZFBMUWGNRJITLS-ZULQGGHCSA-M

Isomeric SMILES

CCOC(=O)/C(=N\[O-])/C#N.[K+]

SMILES

CCOC(=O)C(=N[O-])C#N.[K+]

Canonical SMILES

CCOC(=O)C(=N[O-])C#N.[K+]

solubility

not available

Origin of Product

United States

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